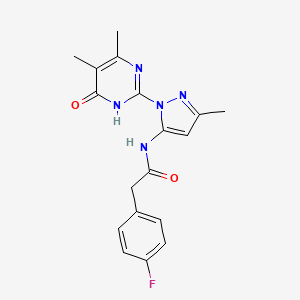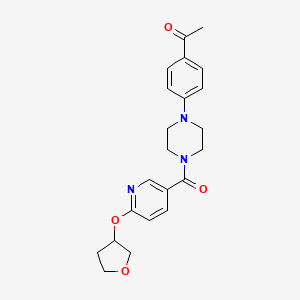![molecular formula C19H19N3O3S B2907806 N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 1324126-01-3](/img/structure/B2907806.png)
N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a benzo[d]thiazole moiety linked to a phenyl group and further functionalized with a carboxamide group, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Functionalization of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where the amine group reacts with a carboxylic acid derivative, often in the presence of coupling agents like EDCI or DCC.
Introduction of the Methoxyethyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.
Medicine
In medicine, the compound’s anticancer and antimicrobial properties are of significant interest. Studies have shown that benzothiazole derivatives can inhibit the growth of cancer cells and bacteria, making them promising candidates for new drug therapies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation. Its applications could extend to the fields of polymers, coatings, and advanced materials.
作用機序
The mechanism of action of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or DNA, leading to the inhibition of cellular processes essential for the survival and proliferation of cancer cells or bacteria. The compound’s ability to induce apoptosis (programmed cell death) in cancer cells is a key aspect of its anticancer activity.
類似化合物との比較
Similar Compounds
Benzothiazole: The parent compound, known for its broad spectrum of biological activities.
2-Aminobenzothiazole: A derivative with significant antimicrobial properties.
6-Nitrobenzothiazole: Known for its anticancer activity.
Uniqueness
N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide stands out due to its specific functional groups, which confer unique chemical and biological properties. The presence of the methoxyethyl and carboxamide groups enhances its solubility and bioavailability, making it a more effective therapeutic agent compared to its simpler counterparts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-25-9-8-20-18(23)10-13-2-5-15(6-3-13)22-19(24)14-4-7-16-17(11-14)26-12-21-16/h2-7,11-12H,8-10H2,1H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBIGAXOTBWVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Tert-butyl) 1,1-diethyl 2-{[4-(4-methoxyphenoxy)benzyl]amino}-1,1,2-ethanetricarboxylate](/img/structure/B2907726.png)


![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2907730.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2907733.png)



![Tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2907742.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2907743.png)

